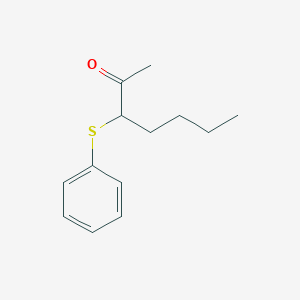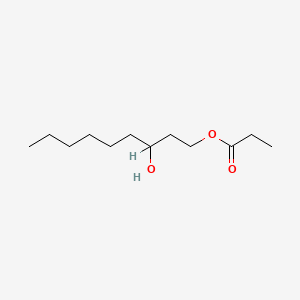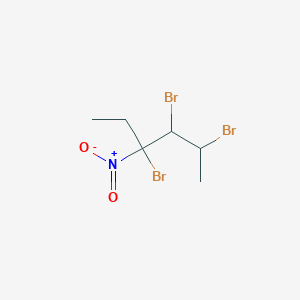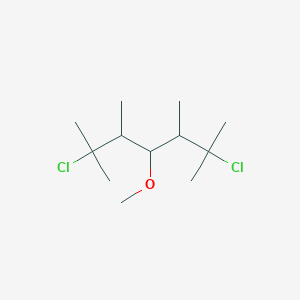
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane is an organic compound characterized by its unique structure, which includes chlorine and methoxy groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require anhydrous environments and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the function of specific proteins, leading to the observed biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorinated and methoxylated heptanes, such as 2,4-Dichloro-6-methoxy-1,3,5-triazine . These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Uniqueness
What sets 2,6-Dichloro-4-methoxy-2,3,5,6-tetramethylheptane apart is its unique combination of chlorine and methoxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted reactions and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
62991-51-9 |
|---|---|
Formule moléculaire |
C12H24Cl2O |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
2,6-dichloro-4-methoxy-2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C12H24Cl2O/c1-8(11(3,4)13)10(15-7)9(2)12(5,6)14/h8-10H,1-7H3 |
Clé InChI |
QQKDUXNKWHDCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C)C(C)(C)Cl)OC)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}aniline](/img/structure/B14512358.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

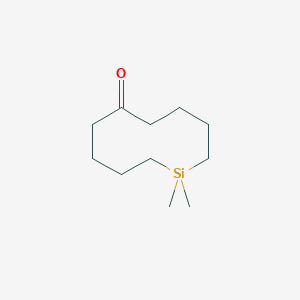
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
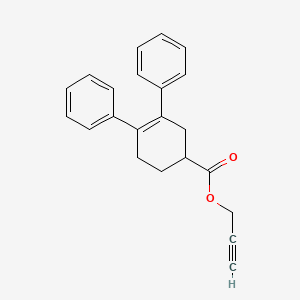


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
